Rocuronium Bromide EP Impurity H Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker and muscle relaxant extensively studied for its pharmacokinetics, synthesis, and chemical properties. It is synthesized through complex chemical reactions and has been the subject of extensive analysis to understand its molecular structure, chemical reactions, and properties (Wu et al., 2017).
Synthesis Analysis
A new and efficient route for preparing Rocuronium Bromide involves a multi-step synthesis process that includes esterification, elimination, bromination, epoxidation, aminolysis, reduction, ring opening, and acetylation. This process avoids the generation of certain disubstituted impurities and has shown an overall yield increase to 57.8% compared to previously reported methods (Wu et al., 2017).
Molecular Structure Analysis
The structural characterization of Rocuronium Bromide and its impurities has been conducted using techniques like high-resolution mass spectrometry, revealing insights into its molecular degradation under various conditions such as oxidative stress. This analysis helps in understanding the stability and reactivity of the compound (Wegener et al., 2015).
Chemical Reactions and Properties
Rocuronium Bromide undergoes a series of chemical reactions during its synthesis. Its interaction with other chemical entities, such as cyclodextrin derivatives, has been explored to reverse muscle relaxation induced by Rocuronium, showcasing its complex chemical behavior and interaction capabilities (Adam et al., 2002).
Physical Properties Analysis
The physical properties of Rocuronium Bromide, such as its solubility and stability under different conditions, have been extensively studied through methods like HPLC and forced degradation studies. These studies help in understanding the compound's behavior under various pharmaceutical processing conditions (El Houssini et al., 2021).
Chemical Properties Analysis
The chemical properties of Rocuronium Bromide, including its reactivity under different conditions, have been analyzed through stability-indicating methods and degradation studies. These studies provide insights into the compound's stability, helping in the development of storage and handling guidelines to preserve its efficacy (El Houssini et al., 2021).
- Synthesis Analysis: (Wu et al., 2017)
- Molecular Structure Analysis: (Wegener et al., 2015)
- Chemical Reactions and Properties: (Adam et al., 2002)
- Physical Properties Analysis: (El Houssini et al., 2021)
- Chemical Properties Analysis: (El Houssini et al., 2021)
科学的研究の応用
Synthesis and Analytical Methodologies
- Rocuronium bromide, known for its use as a non-depolarizing neuromuscular blocker and muscle relaxant, has been the focus of research aiming to develop new and more efficient synthesis methods. One such study introduced an efficient route for preparing a key intermediate, which could potentially enhance the synthesis of rocuronium bromide while reducing the generation of difficult-to-remove impurities (Wu et al., 2017).
- Analytical methods have been established for the determination of rocuronium bromide and its related substances, including impurities. HPLC techniques using various columns and mobile phases have been developed to achieve separation and quantification of rocuronium bromide and its impurities, thereby ensuring the quality of pharmaceutical preparations (Kai, 2010); (Błażewicz et al., 2007).
Degradation and Stability Studies
- Degradation behavior under various stress conditions has been studied to understand the stability of rocuronium bromide. Such studies are crucial for the development of stable pharmaceutical formulations and for understanding the chemical behavior of the drug under different conditions (Wegener et al., 2015); (El Houssini et al., 2021).
Reversal Agents for Rocuronium Bromide
- Research into reversal agents for rocuronium bromide has been conducted to find compounds that can safely and effectively counteract the muscle relaxation effects of rocuronium bromide. This is particularly important in the context of anesthesia, where rapid recovery from muscle relaxation is often required. Cyclodextrin derivatives have been explored as potential reversal agents due to their ability to form host-guest complexes with rocuronium, providing a novel approach to reversing neuromuscular blockage without the cardiovascular side effects associated with traditional methods (Adam et al., 2002).
作用機序
Target of Action
1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of 1,2-Dehydro-3-oxo Rocuronium Bromide is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.
Mode of Action
As a competitive neuromuscular blocker, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .
Biochemical Pathways
As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .
Pharmacokinetics
Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .
Result of Action
The primary result of the action of 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .
Action Environment
The action of 1,2-Dehydro-3-oxo Rocuronium Bromide, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .
Safety and Hazards
特性
IUPAC Name |
[(5R,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,28+,30+,31+,32+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFJGLEXRXQBW-RXNJFAPPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190105-67-9 |
Source
|
Record name | 1-[(5ALPHA,16BETA,17BETA)-17-(ACETYLOXY)-2-(4-MORPHOLINYL)-3-OXOANDROST-1-EN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。